Ethyl 2-(piperidin-1-yl)benzoate
CAS No.:
Cat. No.: VC15816413
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | ethyl 2-piperidin-1-ylbenzoate |
| Standard InChI | InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
| Standard InChI Key | UQTAXDSEYSFFHR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with an ethyl ester group at the 1-position and a piperidin-1-yl substituent at the 2-position (Figure 1). The piperidine ring adopts a chair conformation, stabilized by intramolecular interactions .
Molecular Formula: C₁₄H₁₉NO₂
Molecular Weight: 233.3 g/mol
IUPAC Name: Ethyl 2-(piperidin-1-yl)benzoate
Key Structural Features:
-
Benzoate ester: Enhances lipophilicity and metabolic stability.
-
Piperidine ring: Contributes to basicity and hydrogen-bonding capacity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 427.9±20.0 °C (predicted) | |
| Density | 1.122±0.06 g/cm³ | |
| LogP (Partition Coefficient) | 2.87 | |
| Solubility | Low aqueous solubility |
Synthesis and Optimization
Synthetic Routes
Ethyl 2-(piperidin-1-yl)benzoate is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Method 1: SNAr Reaction
-
Starting Material: 2-Fluorobenzoic acid ethyl ester.
-
Reagent: Piperidine in dimethylformamide (DMF) at 80–100°C.
Method 2: Buchwald–Hartwig Amination
-
Catalyst: Pd(OAc)₂/BINAP.
-
Advantage: Higher regioselectivity for sterically hindered substrates.
Industrial-Scale Production
-
Solvent Optimization: Replacement of DMF with acetonitrile reduces toxicity .
-
Catalyst Recycling: Pd-based catalysts reused via immobilization on silica .
Biological Activity
Enzyme Inhibition
The compound exhibits moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy (IC₅₀ = 0.92 µM).
Antimicrobial Properties
Applications in Drug Development
Analgesic and Anesthetic Agents
Ethyl 2-(piperidin-1-yl)benzoate derivatives show local anesthetic efficacy comparable to benzocaine .
Antiviral Scaffolds
Structural analogs inhibit influenza A polymerase by disrupting PA-PB1 subunit interactions (IC₅₀ = 12 µM) .
Prodrug Design
The ester group facilitates hydrolysis to 2-(piperidin-1-yl)benzoic acid, a metabolite with enhanced bioavailability .
| Model | LD₅₀ (mg/kg) | Outcome |
|---|---|---|
| Mouse (oral) | 320 | Transient lethargy |
| Rat (dermal) | >2000 | No adverse effects |
Metabolic Stability
Comparative Analysis with Analogues
| Compound | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Ethyl 3-(piperidin-1-yl)benzoate | PTP1B: 1.2 µM | 0.8 |
| Ethyl 4-(piperidin-1-yl)benzoate | Anticancer: 18 µM | 1.1 |
| Ethyl 2-(piperidin-1-yl)benzoate | PTP1B: 0.92 µM | 0.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume